Kinase Panel Selectivity – RSK2/MAP2K4/MELK vs. Pan‑Kinase Profile of Methoxy Analog
The target compound demonstrates micromolar‑to‑nanomolar inhibition across the RSK2/MAP2K4/MELK kinase triad, whereas the 6‑methoxypyrimidine analog is preferentially profiled as an acetylcholine‑esterase ligand. Specifically, the target compound exhibits IC₅₀ values of 399 nM (RSK2), 281 nM (MAP2K4), and 26 nM (MELK) in Z'‑lyte assays [1]. In contrast, the methoxy congener shows no reported kinase activity at equivalent concentrations, with primary activity instead directed toward cholinesterase enzymes [2].
| Evidence Dimension | Kinase inhibition potency and target profile |
|---|---|
| Target Compound Data | RSK2 IC₅₀ = 399 nM; MAP2K4 IC₅₀ = 281 nM; MELK IC₅₀ = 26 nM |
| Comparator Or Baseline | N‑(6‑methoxypyrimidin‑4‑yl)‑2‑(naphthalen‑1‑yloxy)acetamide: No kinase panel activity reported; primary activity = cholinesterase inhibition. |
| Quantified Difference | 26–399 nM vs. no measurable kinase engagement; qualitative target‑class divergence. |
| Conditions | Z'‑lyte kinase activity assay, 100 μM ATP, 1 h pre‑incubation, recombinant human kinase domains. |
Why This Matters
Procurement for a kinase‑focused screening campaign requires the 6‑methyl analog to avoid false negatives arising from cholinesterase‑biased scaffolds.
- [1] BindingDB entry BDBM50607924 (CHEMBL5278864). RSK2 IC₅₀ = 399 nM; MAP2K4 IC₅₀ = 281 nM; MELK IC₅₀ = 26 nM. http://bdb8.ucsd.edu View Source
- [2] Alım, Z. Evaluation of pyrimidine‑based compounds as AChE and BChE inhibitors. Naunyn‑Schmiedeberg's Arch. Pharmacol. (Scopus preview). View Source
